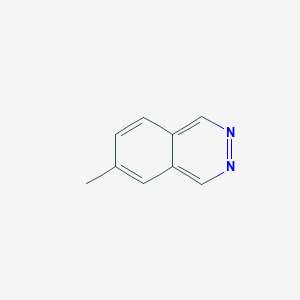

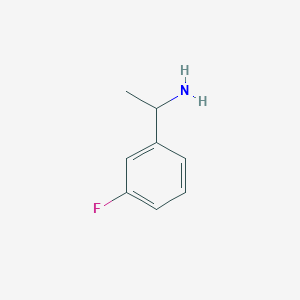

![molecular formula C12H9HgNO4 B130106 N-[p-(Acetylmercuric)phenyl]maleimide CAS No. 117259-61-7](/img/structure/B130106.png)

N-[p-(Acetylmercuric)phenyl]maleimide

Übersicht

Beschreibung

“N-[p-(Acetylmercuric)phenyl]maleimide” is a chemical compound used in scientific research . It is used in the preparation of radioiodinated iodophenyl maleimide as a bifunctional radioimmunoconjugate .

Synthesis Analysis

The synthesis of N-phenylmaleimides can be achieved through a multi-step process. For instance, N-(4-chlorophenyl)maleimide can be synthesized by combining N-(4-chloro)maleanilic acid, anhydrous sodium acetate, and acetic anhydride . Maleimides can also react with cyclopentadiene and furan to get the Diels–Alder reaction adducts .Molecular Structure Analysis

The molecular formula of N-Phenylmaleimide is C10H7NO2 . The molecular weight is 173.17 . The structure includes a pyrrole ring (five-membered ring with one nitrogen atom) attached to a phenyl group and two carbonyl groups .Chemical Reactions Analysis

Maleimides, including N-phenylmaleimide, can react with cyclopentadiene and furan to form Diels–Alder reaction adducts. These adducts can then be converted into the corresponding polymaleimides via ring-opening metathesis polymerization (ROMP) .Physical And Chemical Properties Analysis

N-Phenylmaleimide is a solid substance with a boiling point of 162-163 °C/12 mmHg and a melting point of 85-87 °C .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of N-[p-(Acetylmercuric)phenyl]maleimide Applications

N-[p-(Acetylmercuric)phenyl]maleimide is a specialized compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of Advanced Polymers: N-[p-(Acetylmercuric)phenyl]maleimide can be used as a precursor in the synthesis of advanced polymers. Its structure allows for the creation of polymers with specific properties, such as increased thermal stability and electron-withdrawing capabilities. These polymers can be utilized in the development of organic optoelectronic materials .

Organic Chemistry Education: In educational settings, particularly in undergraduate organic chemistry laboratories, N-[p-(Acetylmercuric)phenyl]maleimide serves as an excellent example for teaching multi-step synthesis processes. It can be used to demonstrate green chemistry principles, such as atom economy and waste reduction, through its involvement in reactions like the Diels–Alder reaction .

Development of Electro-Optic Materials: Due to its electron-deficient nature, N-[p-(Acetylmercuric)phenyl]maleimide is a valuable component in the field of electro-optic materials. It can contribute to the production of materials with desirable properties like electrical conductivity and electroluminescence, which are essential for devices like polymeric light-emitting diodes .

Creation of Fluorescent Probes: The compound’s unique structure may allow it to be used in the creation of fluorescent probes. These probes can be designed to bind to specific biological targets, emitting fluorescence upon binding, which can be detected and measured for various research applications.

Pharmaceutical Research: N-[p-(Acetylmercuric)phenyl]maleimide could potentially be used in pharmaceutical research as an intermediate in the synthesis of complex molecules. Its reactivity with various functional groups makes it a versatile tool for constructing molecules with desired biological activities.

Green Chemistry Applications: This compound exemplifies the principles of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Its use in reactions that emphasize energy efficiency and minimal environmental impact showcases its role in promoting sustainable practices in chemical research .

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBINKXUADILH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9HgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468259 | |

| Record name | AGN-PC-00B60P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[p-(Acetylmercuric)phenyl]maleimide | |

CAS RN |

117259-61-7 | |

| Record name | AGN-PC-00B60P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

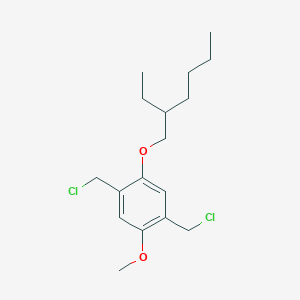

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)